molecular formula C20H26N2O B073997 Butyramide, 2-methyl-2-(1-naphthyl)-4-piperidino- CAS No. 1505-98-2

Butyramide, 2-methyl-2-(1-naphthyl)-4-piperidino-

Cat. No. B073997
CAS RN: 1505-98-2
M. Wt: 310.4 g/mol
InChI Key: FLHRAPZVGFZSQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyramide, 2-methyl-2-(1-naphthyl)-4-piperidino-, also known as 2-Methyl-2-(1-naphthyl)-4-piperidinol butyramide, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of piperidine and has been found to have a variety of biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of Butyramide, 2-methyl-2-(1-naphthyl)-4-piperidino- involves the inhibition of acetylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, this compound has been found to have an affinity for the sigma-1 receptor, which has been linked to a variety of physiological processes, including pain perception, inflammation, and neuroprotection.

Biochemical And Physiological Effects

The biochemical and physiological effects of Butyramide, 2-methyl-2-(1-naphthyl)-4-piperidino- are varied and have been studied extensively. In addition to its inhibitory effect on acetylcholinesterase, this compound has been found to have anti-inflammatory and analgesic effects. It has also been shown to have a neuroprotective effect, which may be due to its affinity for the sigma-1 receptor.

Advantages And Limitations For Lab Experiments

One of the main advantages of Butyramide, 2-methyl-2-(1-naphthyl)-4-piperidino- is its ability to inhibit acetylcholinesterase, which can lead to improvements in cognitive function. Additionally, this compound has been found to have anti-inflammatory and analgesic effects, making it useful for studying these physiological processes. However, there are also limitations to using this compound in lab experiments. For example, its affinity for the sigma-1 receptor may make it difficult to isolate the specific effects of the compound on other physiological processes.

Future Directions

There are many potential future directions for research on Butyramide, 2-methyl-2-(1-naphthyl)-4-piperidino-. One area of interest is its potential use as a treatment for Alzheimer's disease. Since this compound has been found to inhibit acetylcholinesterase, it may be able to improve cognitive function in individuals with this disease. Additionally, further research could explore the compound's potential as an anti-inflammatory and analgesic agent. Finally, the compound's affinity for the sigma-1 receptor could be further studied to better understand its role in various physiological processes.

Synthesis Methods

The synthesis of Butyramide, 2-methyl-2-(1-naphthyl)-4-piperidino- involves the reaction of 2-methyl-2-(1-naphthyl)-4-piperidinol with butyric anhydride. This reaction results in the formation of Butyramide, 2-methyl-2-(1-naphthyl)-4-piperidino-, which can be purified through recrystallization. The purity of the compound can be verified through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

Butyramide, 2-methyl-2-(1-naphthyl)-4-piperidino- has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience. This compound has been found to have an inhibitory effect on the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which has been linked to improvements in cognitive function.

properties

CAS RN

1505-98-2

Product Name

Butyramide, 2-methyl-2-(1-naphthyl)-4-piperidino-

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

IUPAC Name

2-methyl-2-naphthalen-1-yl-4-piperidin-1-ylbutanamide

InChI

InChI=1S/C20H26N2O/c1-20(19(21)23,12-15-22-13-5-2-6-14-22)18-11-7-9-16-8-3-4-10-17(16)18/h3-4,7-11H,2,5-6,12-15H2,1H3,(H2,21,23)

InChI Key

FLHRAPZVGFZSQD-UHFFFAOYSA-N

SMILES

CC(CCN1CCCCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N

Canonical SMILES

CC(CCN1CCCCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N

synonyms

α-Methyl-α-(2-piperidinoethyl)-1-naphthaleneacetamide

Origin of Product

United States

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